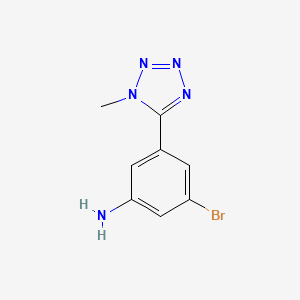
3-Bromo-5-(1-methyl-1H-tetrazol-5-yl)-phenylamine
Cat. No. B8510268
M. Wt: 254.09 g/mol
InChI Key: LTNZDUPVIXWBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08653075B2
Procedure details


A solution of 5-(3-Bromo-5-nitro-phenyl)-1-methyl-1H-tetrazole (2.1 g) in EtOAc (100 ml) was hydrogenated on a H-cube® apparatus at 20° C., room pressure with a flow rate of 1 ml/min using a Raney-Ni cartridge. After reaction completion, the mixture was concentrated in vacuum and triturated with MeOH. The solid was filtered and further triturated and air-dried to give the title compound (290 mg). Rt 1.25 min (method D).
Name
5-(3-Bromo-5-nitro-phenyl)-1-methyl-1H-tetrazole
Quantity
2.1 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:11]2[N:15]([CH3:16])[N:14]=[N:13][N:12]=2)[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>CCOC(C)=O.[Ni]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([C:11]2[N:15]([CH3:16])[N:14]=[N:13][N:12]=2)[CH:3]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated on a H-cube® apparatus at 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After reaction completion
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with MeOH
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further triturated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C(C1)C1=NN=NN1C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 290 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 15.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
